N-Phthaloyl-DL-threonin-Methylester
Description
Overview of Phthaloyl Group as an Amine Protecting Group
The phthaloyl group is a widely used protecting group for primary amines in organic synthesis. researchgate.net It is derived from phthalic anhydride (B1165640) and is known for its stability under various reaction conditions, including acidic environments where other protecting groups might be cleaved. weebly.com The protection of an amino group as a phthalimide (B116566) is a robust method, particularly valuable in peptide synthesis and in the Gabriel synthesis of primary amines. researchgate.netweebly.com
The introduction of the phthaloyl group can be achieved by reacting an amino acid with phthalic anhydride, often under heating or with the use of solvents like triethylamine (B128534) in a nonpolar solvent to remove the water formed. researchgate.netresearchgate.net A key advantage of the phthaloyl group is its resistance to racemization at the alpha-carbon of the amino acid during coupling reactions. researchgate.net Deprotection, or the removal of the phthaloyl group to regenerate the free amine, is typically accomplished using hydrazine (B178648), which cleaves the phthalimide ring system. The stability and reliable cleavage of the phthaloyl group make it a valuable tool in the synthetic chemist's arsenal. nih.gov
Contextualizing N-Phthaloyl-DL-threonin-Methylester within Amino Acid and Peptide Synthesis Research
This compound is a specific derivative of the amino acid threonine. In this compound, two key modifications have been made:
The amino group of DL-threonine is protected by a phthaloyl group.
The carboxylic acid group of DL-threonine is protected as a methyl ester. echemi.com
The "DL" designation indicates that the compound is a racemic mixture, containing both the D and L stereoisomers of threonine. This is in contrast to naturally occurring proteins, which are composed almost exclusively of L-amino acids. googleapis.com The use of a racemic mixture may be relevant in specific research contexts where the stereochemistry is not critical or where the properties of both enantiomers are being investigated.
This dual-protected amino acid derivative serves as a ready-to-use building block in organic synthesis. researchgate.net With both its primary reactive groups blocked, the side chain of threonine, which contains a hydroxyl group, is available for specific chemical transformations. Alternatively, one of the protecting groups can be selectively removed to allow for further reactions at either the amino or carboxyl terminus. For instance, the methyl ester can be hydrolyzed to reveal the carboxylic acid, which can then be coupled with another protected amino acid. researchgate.net
Scope and Objectives of Research on this compound
Research involving this compound and similar derivatives is primarily driven by the need for efficient and controlled methods to synthesize novel peptides and other complex molecules. The primary objectives of using such a compound in a research setting include:
Intermediate in Multi-step Synthesis: To act as a stable, protected building block in the synthesis of larger, more complex target molecules, including peptidomimetics or other biologically active compounds. ontosight.ai The use of a protected threonine derivative is essential when threonine is part of the desired final structure. peptide.com
Methodology Development: To explore and refine new synthetic routes and protecting group strategies. springernature.com Researchers may use this compound to test the compatibility of the phthaloyl and methyl ester groups with new reaction conditions or to develop more efficient methods for their selective removal.
Synthesis of Modified Peptides: To create peptides with unnatural (DL) stereochemistry or with modifications at the threonine side chain. Such modified peptides are valuable tools for studying protein structure and function, enzyme mechanisms, and for developing new therapeutic agents with enhanced stability or altered biological activity. nih.gov
The study and application of compounds like this compound are fundamental to advancing the fields of organic synthesis, medicinal chemistry, and chemical biology.
Structure
3D Structure
Properties
IUPAC Name |
methyl (2R,3S)-2-(1,3-dioxoisoindol-2-yl)-3-hydroxybutanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO5/c1-7(15)10(13(18)19-2)14-11(16)8-5-3-4-6-9(8)12(14)17/h3-7,10,15H,1-2H3/t7-,10+/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQMNCJKSXOXYGO-OIBJUYFYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(=O)OC)N1C(=O)C2=CC=CC=C2C1=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]([C@H](C(=O)OC)N1C(=O)C2=CC=CC=C2C1=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801129209 | |
| Record name | rel-Methyl (αS)-1,3-dihydro-α-[(1R)-1-hydroxyethyl]-1,3-dioxo-2H-isoindole-2-acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801129209 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
39739-08-7 | |
| Record name | rel-Methyl (αS)-1,3-dihydro-α-[(1R)-1-hydroxyethyl]-1,3-dioxo-2H-isoindole-2-acetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=39739-08-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | rel-Methyl (αS)-1,3-dihydro-α-[(1R)-1-hydroxyethyl]-1,3-dioxo-2H-isoindole-2-acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801129209 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Mechanistic Investigations of Reactions Involving N Phthaloyl Dl Threonin Methylester
Photochemical Transformations of N-Phthaloyl Imides
The phthalimide (B116566) chromophore is central to a wide spectrum of intramolecular and intermolecular photochemical transformations. irb.hr N-alkylated phthalimides typically absorb light around 295-300 nm. irb.hrbeilstein-journals.org Upon excitation, they can populate singlet and triplet excited states, which are potent electron acceptors, paving the way for various reaction pathways. irb.hrbeilstein-journals.org The photochemical reactions of phthalimide derivatives are generally classified into three main categories: H-abstraction, cycloaddition, and single electron transfer. irb.hr The selectivity of these processes can often be controlled by the choice of reactants and conditions. irb.hr
Photoinduced Electron Transfer (PET) Processes
Photoinduced electron transfer (PET) is a fundamental process in the photochemistry of N-phthaloyl imides. researchgate.net The electronically excited phthalimide group is a powerful electron acceptor, capable of being reduced by a variety of electron donor groups. beilstein-journals.org This property makes N-phthaloyl derivatives, including those of amino acids, excellent substrates for PET reactions. beilstein-journals.orgphotobiology.com The process is initiated by the excitation of the phthalimide chromophore, which can then accept an electron from a suitable donor moiety, either intramolecularly or intermolecularly, to form a radical ion pair. researchgate.netmdpi.com
In the context of N-phthaloyl amino acid derivatives, the amino acid residue itself can act as the electron donor. The efficiency of the PET process is influenced by the nature of the amino acid. For instance, electron-rich amino acids like tyrosine and histidine readily participate in PET reactions with the excited phthalimide. beilstein-journals.orgnih.gov The stability and subsequent reaction pathways of the resulting radical ion pair determine the final products. Key factors governing the PET process include the redox potentials of the donor and acceptor, the excited state of the phthalimide (singlet or triplet), and the solvent environment. researchgate.net The triplet state, often populated via intersystem crossing, is a common reactive state for these transformations. irb.hrbeilstein-journals.org
Photodecarboxylation Pathways
A significant photochemical reaction for N-phthaloyl derivatives of α-amino acids is photodecarboxylation. photobiology.comjst.go.jp This reaction is typically initiated by a PET process where the excited phthalimide acts as the oxidant and the carboxylate group (often as a salt in aqueous/organic mixtures) serves as the electron donor. photobiology.comresearchgate.net The transfer of an electron from the carboxylate to the excited phthalimide results in the formation of a radical ion pair. This is followed by the rapid loss of carbon dioxide (CO2) from the carboxyl radical, generating an α-aminoalkyl radical. nih.gov
Intramolecular and Intermolecular Photochemical Additions
The radical intermediates generated via PET and subsequent decarboxylation can participate in both intramolecular and intermolecular addition reactions. photobiology.comresearchgate.net In the intermolecular version, a radical generated from a carboxylate can add to an N-alkylphthalimide. photobiology.com A notable example is the photodecarboxylative addition of alkyl carboxylates to N-methylphthalimide, which yields hydroxy phthalimidines in moderate to good yields. photobiology.com
A key finding for compounds like N-Phthaloyl-DL-threonin-Methylester is the high regioselectivity observed in these additions. When methyl esters of N-phthaloyl amino acids are subjected to photodecarboxylative alkylation (e.g., using potassium propionate (B1217596) to generate an ethyl radical), the addition occurs selectively at one of the imide carbonyl groups, leaving the ester carbonyl group untouched. photobiology.comresearchgate.net This contrasts with thermal reactions like Grignard additions, which might not show such selectivity. photobiology.com The diastereoselectivity of these addition reactions has been found to be negligible to moderate, depending on the amino acid side chain. researchgate.net
| Amino Acid Derivative (R in 98) | Product (99) Yield (%) | **Diastereomeric Excess (d.e. %) ** |
| Glycine (B1666218) (H) | 88 | — |
| L-Alanine (Me) | 89 | 4 |
| L-Valine (i-Pr) | 51 | 6 |
| L-Leucine (i-Bu) | 55 | 14 |
| L-Isoleucine (s-Bu) | 63 | 38 |
| D-Phenylglycine (Ph) | 85 | 30 |
| L-Phenylalanine (Bn) | 72 | 28 |
| L-Aspartic Acid (CH2CO2Me) | 64 | 14 |
| L-Glutamic Acid (C2H4CO2Me) | 62 | 28 |
| Table based on data from the photodecarboxylative ethylation of N-phthaloylamino acid methyl esters. researchgate.net |
Intramolecular versions of this reaction are also possible, leading to the formation of medium and large-ring macrocyclic compounds through radical cyclization. photobiology.comresearchgate.net
Norrish Type II Cleavage Reactions
The Norrish Type II reaction is another characteristic photochemical pathway for carbonyl compounds, including N-phthaloyl imides. drugfuture.comwikipedia.org This intramolecular process involves the abstraction of a γ-hydrogen atom by the excited carbonyl oxygen, leading to the formation of a 1,4-biradical intermediate. beilstein-journals.orgwikipedia.org This biradical can then undergo one of two main secondary reactions: cleavage (β-scission) to form an alkene and an enol, or cyclization to form a cyclobutanol (B46151) derivative (a process known as the Norrish-Yang reaction). wikipedia.orgchemrxiv.org
In the context of N-phthaloyl amino acid derivatives, Norrish Type II cleavage can compete with PET-induced decarboxylation. beilstein-journals.org The outcome depends on the structure of the amino acid. For example, in the photolysis of the N-phthaloyl derivative of histidine, a mixture of the decarboxylation product and the Norrish cleavage product (phthalimide) was observed, with the cleavage being the preferential pathway. beilstein-journals.orgresearchgate.net This indicates that for certain substrates, γ-hydrogen abstraction by the excited imido group is a more favorable pathway than electron transfer from the amino acid moiety. beilstein-journals.org The competition between these pathways is a key determinant of the final product distribution in the photolysis of N-phthaloyl compounds. beilstein-journals.orgresearchgate.net
Nucleophilic Substitution Reactions at the Threonine Backbone
The threonine backbone possesses two stereocenters, at the α-carbon (C2) and the β-carbon (C3), which have significant implications for the stereochemical outcome of nucleophilic substitution reactions. pearson.comyoutube.com The hydroxyl group on the β-carbon can act as a leaving group, typically after protonation or conversion to a better leaving group, allowing for substitution reactions to occur at this position.
Stereochemical Implications in SN1/SN2 Pathways
The mechanism of nucleophilic substitution, whether it proceeds via a unimolecular (SN1) or bimolecular (SN2) pathway, dictates the stereochemistry of the resulting product. masterorganicchemistry.comleah4sci.com
An SN2 reaction proceeds in a single, concerted step where the nucleophile attacks the electrophilic carbon at the same time as the leaving group departs. libretexts.org A crucial feature of the SN2 mechanism is that the nucleophile must attack from the side opposite to the leaving group (backside attack). libretexts.org This leads to an inversion of the stereochemical configuration at the reaction center. libretexts.org For a threonine derivative reacting at the β-carbon via an SN2 pathway, this would mean the configuration at the C3 center would be inverted in the product. Gas-phase studies on the fragmentation of protonated threonine have provided evidence for an internal backside displacement (an internal SN2 reaction), where the amino group acts as the nucleophile to displace the side-chain hydroxyl group, forming a cyclic aziridine (B145994) product. This process is sensitive to the initial stereochemistry of the threonine diastereomer (threo vs. allo). researchgate.net
An SN1 reaction , in contrast, is a two-step process. libretexts.org The first and rate-determining step is the departure of the leaving group to form a carbocation intermediate. masterorganicchemistry.comlibretexts.org This carbocation is sp2 hybridized and has a planar geometry. libretexts.org In the second step, the nucleophile can attack this flat carbocation from either face with roughly equal probability. libretexts.org If the reaction occurs at a stereocenter, this leads to a mixture of both retention and inversion products, a process known as racemization (though often resulting in a slight excess of the inversion product). youtube.com If a substitution reaction at the β-carbon of the this compound were to proceed via an SN1 mechanism, it would involve the formation of a planar secondary carbocation at C3. This would lead to a loss of the original stereochemical information at that center, resulting in a mixture of diastereomeric products.
The choice between the SN1 and SN2 pathway is influenced by several factors, including the structure of the substrate, the strength of the nucleophile, the nature of the leaving group, and the solvent. leah4sci.comyoutube.com For a secondary carbon like C3 in the threonine backbone, both pathways are possible, and the specific reaction conditions would determine the dominant mechanism and thus the stereochemical outcome. youtube.com
Influence of the Phthaloyl Protecting Group on Reactivity
The phthaloyl group, a derivative of phthalic acid, serves as a crucial protecting group for the amino function of this compound. ontosight.airesearchgate.net This protection is vital in synthetic organic chemistry, particularly in peptide synthesis, as it prevents unwanted reactions at the amino group, thereby enabling controlled and efficient construction of complex molecules. ontosight.ai The phthaloyl group's influence extends beyond simple protection, significantly impacting the reactivity of the entire molecule.
The robust nature of the phthaloyl group provides stability under various reaction conditions. However, its electron-withdrawing character can influence the acidity of adjacent protons and the reactivity of nearby functional groups. youtube.com For instance, in glycosylation reactions involving carbohydrates, a phthaloyl group at the C-2 position strongly directs the formation of 1,2-trans-glycosides. nih.gov While not directly applicable to the threonine backbone, this illustrates the profound stereochemical control the phthaloyl group can exert.
Furthermore, the type of phthalimide protecting group can significantly influence the outcomes of asymmetric reactions. nih.gov Variations in the phthalimide structure, such as the introduction of electron-donating or withdrawing substituents on the aromatic ring, can modulate the electronic properties and steric bulk of the protecting group, thereby affecting the stereoselectivity and reactivity in processes like C-H activation. nih.gov For example, the use of tetrachlorophthaloyl groups has been explored in the synthesis of bulky side-chain amino acids. nih.gov The removal of the phthaloyl group is typically achieved using nucleophiles like hydrazine (B178648) or ethylenediamine (B42938), with the reaction conditions being adaptable to the substrate's complexity. nih.gov
Elimination Reactions
Elimination reactions of this compound and related derivatives are pivotal in the synthesis of dehydroamino acids, which are valuable precursors for unnatural amino acids and structural components of biologically active peptides. nih.govuminho.pt
β-Elimination Pathways leading to Dehydroamino Acid Derivatives
The β-elimination of threonine derivatives, including this compound, is a common strategy to introduce a double bond, yielding α,β-dehydroamino acid derivatives. uminho.ptthieme-connect.com This transformation typically involves the activation of the β-hydroxyl group, converting it into a better leaving group. Subsequent treatment with a base facilitates the elimination process.
Several methods have been developed for the dehydration of β-hydroxyamino acid derivatives. uminho.pt One approach involves the conversion of the hydroxyl group into a sulfonate ester, such as a tosylate, followed by elimination. nih.gov Another method utilizes the reaction with tert-butyl pyrocarbonate catalyzed by 4-dimethylaminopyridine (B28879) (DMAP) to achieve high yields of dehydroamino acid derivatives. uminho.pt The choice of base and reaction conditions can influence the efficiency and stereoselectivity of the elimination. For instance, tetrabutylammonium (B224687) fluoride (B91410) (TBAF) has been shown to be an effective reagent for the anti-selective E2 elimination of carbonate derivatives of serine and threonine. nih.gov
The resulting dehydroamino acid derivatives, such as dehydroaminobutyric acid (ΔAbu) from threonine, are versatile intermediates. uminho.pt They can undergo various addition reactions to generate novel β-substituted amino acids. uminho.pt
Role of Oxazolone (B7731731) Intermediates in Elimination and Epimerization
Oxazol-5(4H)-ones, also known as azlactones, are key intermediates in the chemistry of N-acylated amino acids and can play a significant role in both elimination and epimerization reactions. mdpi.comacs.org The formation of an oxazolone from an N-acyl amino acid can be induced by strong activation of the carboxyl group. mdpi.com
Once formed, the oxazolone possesses a notably acidic α-proton, which facilitates facile epimerization through an aromatic oxazole (B20620) enol intermediate. acs.org This process can lead to racemization or the interconversion of diastereomers. mdpi.comnih.govnih.gov The susceptibility of an amino acid to epimerization via an oxazolone intermediate is a critical consideration in peptide synthesis, as it can compromise the chiral integrity of the molecule. rsc.org
In the context of elimination reactions, the formation of an oxazolone can be a competing or preceding step. The enolized form of the oxazolone can potentially facilitate the elimination of the β-substituent. While direct evidence for the involvement of oxazolones in the β-elimination of this compound is not explicitly detailed in the provided context, the general reactivity of N-acyl amino acids suggests it as a plausible pathway. mdpi.comnih.gov The interplay between oxazolone formation, epimerization, and elimination is a complex aspect of the reactivity of protected amino acids.
C-H Functionalization Strategies
Direct C-H functionalization has emerged as a powerful tool for the modification of amino acids and peptides, offering a more atom-economical and efficient alternative to traditional synthetic methods. acs.orgrsc.org Palladium-catalyzed reactions have been particularly prominent in this field. rsc.orgrsc.org
Palladium-Catalyzed C(sp³)-H Activation
The activation of C(sp³)-H bonds, which are typically unreactive, is a significant challenge in organic synthesis. nih.gov Palladium catalysis has been successfully employed for the site-selective functionalization of C(sp³)-H bonds in amino acid derivatives. rsc.org These reactions often utilize a directing group to position the palladium catalyst in proximity to a specific C-H bond, facilitating its activation. rsc.org
In the context of this compound, the phthaloyl group can potentially act as a directing group, although other functionalities within the molecule or externally added ligands can also direct the C-H activation. acs.org The general mechanism often involves the formation of a palladacycle intermediate through a concerted metalation-deprotonation (CMD) step. acs.org This intermediate then undergoes further reactions, such as oxidative addition and reductive elimination, to form the C-C or C-heteroatom bond. For instance, palladium-catalyzed β-C(sp³)-H arylation of aliphatic amides has been achieved using specific ligands. nih.gov
The reaction conditions, including the choice of palladium catalyst, oxidant, and ligands, are crucial for the success of these transformations. mdpi.comnih.govresearchgate.net
Regioselectivity and Stereoselectivity in Functionalization
A key challenge in C-H functionalization is controlling the regioselectivity and stereoselectivity of the reaction. nih.govnih.govacs.org The directing group plays a paramount role in determining which C-H bond is activated. rsc.org By choosing an appropriate directing group, it is possible to achieve high levels of regioselectivity, targeting specific β- or γ-C(sp³)-H bonds. rsc.org
In palladium-catalyzed reactions, the geometry of the palladacycle intermediate formed during the C-H activation step is often the determining factor for regioselectivity. nih.gov The reaction generally proceeds to favor the formation of a thermodynamically more stable five- or six-membered palladacycle. acs.org
Stereoselectivity in C-H functionalization is also a critical aspect, especially when dealing with chiral molecules like amino acids. nih.govnih.govrsc.org The use of chiral ligands or auxiliaries can induce asymmetry in the reaction, leading to the formation of one stereoisomer in preference to others. For example, chiral monoprotected amino acid (MPAA) ligands have been shown to be effective in promoting enantioselective palladium-catalyzed C-H functionalization reactions. nih.gov The steric and electronic properties of both the substrate and the catalyst system work in concert to dictate the stereochemical outcome of the functionalization. nih.gov
Deprotection Mechanisms of the Phthaloyl Group
The cleavage of the phthaloyl group from this compound can be achieved through various methods, each with its own mechanistic pathway. The choice of method often depends on the presence of other functional groups within the molecule and the desired level of mildness to avoid side reactions such as racemization or ester hydrolysis.
The most traditional and widely used method for the removal of a phthaloyl group is hydrazinolysis. thieme-connect.de This method involves the treatment of the N-phthaloylated compound with hydrazine (H₂NNH₂).
The mechanism of this reaction proceeds through a nucleophilic attack of the hydrazine molecule on one of the carbonyl carbons of the phthalimide ring. This initial attack forms a tetrahedral intermediate. Subsequently, an intramolecular cyclization occurs, leading to the formation of a stable five-membered ring, phthalhydrazide, and the liberation of the free amine of the DL-threonin-Methylester.
The reaction is typically carried out in a protic solvent such as ethanol (B145695) or methanol (B129727), often at elevated temperatures to drive the reaction to completion. While effective, the use of hydrazine can sometimes lead to side reactions, especially with sensitive substrates. For instance, in some cases, the formation of diimide as a byproduct of hydrazine oxidation can cause the reduction of susceptible functional groups like alkynes. thieme-connect.de To circumvent such issues, derivatives of hydrazine, such as methylhydrazine, have been employed. thieme-connect.de
Another related reagent used for phthaloyl group removal is ethylenediamine. thieme-connect.de It functions via a similar nucleophilic attack mechanism and is often considered a milder alternative to hydrazine. The reaction with ethylenediamine can often be performed at room temperature, which is advantageous for thermally sensitive compounds. thieme-connect.de
Table 1: Conditions for Phthaloyl Group Cleavage by Hydrazine and Related Reagents
| Reagent | Typical Conditions | Comments |
| Hydrazine (H₂NNH₂) | Ethanol or Methanol, Reflux | Standard, effective method. Can require elevated temperatures. |
| Methylhydrazine (CH₃NHNH₂) | Similar to hydrazine | Used to avoid certain side reactions like alkyne reduction. thieme-connect.de |
| Ethylenediamine (H₂NCH₂CH₂NH₂) | Ethanol, 90°C or Room Temperature | Milder alternative to hydrazine, can be effective at lower temperatures. thieme-connect.de |
The potential for harsh conditions and side reactions with hydrazinolysis has led to the development of milder deprotection strategies. These methods are particularly crucial when dealing with complex molecules or substrates prone to racemization, such as amino acid derivatives.
One of the most effective mild deprotection methods involves a two-stage, one-pot procedure using sodium borohydride (B1222165) (NaBH₄) followed by acetic acid. chemicalbook.comorganic-chemistry.org This method is noted for its efficiency in deprotecting N-phthaloyl-α-amino acids without causing any measurable loss of optical activity. chemicalbook.comorganic-chemistry.org
The mechanism of this process begins with the reduction of one of the phthalimide carbonyl groups by sodium borohydride. This reduction is chemoselective, as NaBH₄ does not typically reduce esters or amides under standard conditions. masterorganicchemistry.comwikipedia.org The resulting intermediate is a hydroxylactam. In the second stage, the addition of a weak acid, such as acetic acid, catalyzes an intramolecular cyclization. The hydroxyl group attacks the remaining amide carbonyl, leading to the formation of a phthalide (B148349) (a lactone) and the release of the free primary amine of the DL-threonin-Methylester. This method avoids the use of strong nucleophiles like hydrazine and proceeds under near-neutral conditions. chemicalbook.comorganic-chemistry.org
The tetrachlorophthaloyl (TCP) group, a more electron-deficient analogue of the phthaloyl group, can also be removed under mild reductive conditions. Reductive cleavage with sodium borohydride yields an amide intermediate, which then undergoes intramolecular cyclization at a slightly acidic pH (around 5) to release the free amine. thieme-connect.de
Table 2: Mild Deprotection Strategies for the Phthaloyl Group
| Reagent(s) | Typical Conditions | Mechanism Highlights |
| 1. Sodium Borohydride (NaBH₄) 2. Acetic Acid (CH₃COOH) | 1. 2-Propanol 2. Acetic Acid | Two-stage, one-pot process. Reductive cleavage followed by acid-catalyzed cyclization. Preserves stereochemical integrity. chemicalbook.comorganic-chemistry.org |
| 1. Sodium Borohydride (NaBH₄) 2. Acid (pH 5) | 1. H₂O/Isopropanol 2. Acetic Acid | Used for tetrachlorophthaloyl groups. Reductive cleavage followed by intramolecular cyclization. thieme-connect.de |
Stereochemical Aspects and Stereocontrol in N Phthaloyl Dl Threonin Methylester Chemistry
Analysis of Diastereoselectivity in Synthetic Steps
The synthesis of N-Phthaloyl-DL-threonin-Methylester from its precursors involves the formation and potential manipulation of two chiral centers, the α-carbon (C2) and the β-carbon (C3). The relative configuration of these centers determines the diastereomeric form of the molecule.
Influence of Reaction Conditions on Diastereomeric Ratios
Reaction conditions can significantly influence the ratio of diastereomers formed during a synthesis or the efficiency of their separation. Key parameters include temperature, solvent, and the presence of catalysts or additives.
For threonine derivatives, solubility differences between diastereomers are often exploited. In the synthesis of threonine copper complexes, the lower solubility of the DL-threonine complex compared to the DL-allothreonine complex allows for its preferential crystallization from the reaction mixture. google.com This process can be optimized by controlling temperature and solvent composition to maximize the yield and purity of the desired diastereomer.
Thermodynamic parameters also play a role in the behavior of stereoisomers. For instance, in studies of N-alkanoyl-substituted DL-threonine methyl esters, temperature has a notable effect on the phase transitions of the monolayers they form. nih.gov The transition temperatures for enantiomeric (L-form) and racemic (DL-form) N-stearoyl-threonine-methylester differ, indicating that intermolecular interactions are sensitive to the stereochemistry. acs.org While this study focuses on the physical behavior of the final products, it underscores the principle that thermodynamic conditions can differentiate between stereoisomers, a principle that also applies to controlling diastereomeric ratios during crystallization-based separations. The introduction of a methyl ester group can alter these intermolecular interactions and, consequently, the temperatures at which phase transitions occur. nih.gov
Enantioselective Synthesis and Chiral Resolution
As this compound is a racemic mixture, its separation into individual enantiomers, (2R, 3S)- and (2S, 3R)-N-Phthaloyl-threonin-Methylester, is essential for applications where single enantiomers are required, such as in asymmetric synthesis. This is typically achieved through chiral resolution.
Chromatographic Chiral Separation of Enantiomers
High-Performance Liquid Chromatography (HPLC) using chiral stationary phases (CSPs) is a powerful technique for the analytical and preparative separation of enantiomers. The principle relies on the differential interaction between the enantiomers and the chiral environment of the CSP, leading to different retention times.
For N-phthaloyl α-amino acid esters, polysaccharide-derived CSPs have shown effectiveness. nih.gov The separation mechanism involves a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and steric hindrance, which together create a transient diastereomeric complex between the analyte and the stationary phase. The stability of this complex differs for each enantiomer, allowing for their separation.
The choice of solvent can also be critical in achieving good separation. In the chiral recognition of threonine methyl ester using a glucose-based macrocyclic receptor, the degree of enantioselectivity was observed to be highly dependent on the solvent, with varying results in chloroform, acetonitrile, and DMSO. nih.gov This highlights the importance of optimizing the mobile phase to enhance the differential interactions on the CSP.
Table 1: Factors Influencing Chromatographic Chiral Separation
| Factor | Influence on Separation | Example |
|---|---|---|
| Chiral Stationary Phase (CSP) | Provides a chiral environment for differential interaction. | Polysaccharide-based CSPs are effective for N-phthaloyl amino acid esters. nih.gov |
| Mobile Phase (Solvent) | Affects the solubility of the analyte and its interaction with the CSP. | Enantioselectivity for threonine methyl ester binding varies with solvents like CDCl3 and DMSO. nih.gov |
| Analyte Structure | The functional groups on the molecule (phthaloyl, ester) influence how it interacts with the CSP. | The phthaloyl group provides a rigid structure that can enhance chiral recognition. |
Derivatization for Diastereomeric Salt Formation
A classical method for resolving a racemic mixture is to convert the enantiomers into a pair of diastereomers by reacting them with a single enantiomer of a chiral resolving agent. Diastereomers have different physical properties, such as solubility, which allows for their separation by methods like fractional crystallization. google.com
For this compound, the carboxylic acid function of the parent N-Phthaloyl-DL-threonine could be used for this purpose before esterification. Alternatively, if starting with DL-threonine methyl ester, a chiral acid could be used to form diastereomeric salts with the free amino group before its protection with the phthaloyl group.
The general principle involves the reaction of the racemate with a chiral resolving agent to form diastereomeric salts. For example, a racemic amine can be resolved using a chiral acid like tartaric acid. rsc.org The resulting diastereomeric salts, (R-amine)-(R,R-tartrate) and (S-amine)-(R,R-tartrate), will have different crystal lattice energies and solubilities, allowing one to be selectively crystallized from a suitable solvent. rsc.org After separation, the resolving agent is removed, regenerating the enantiomerically pure starting material. The efficiency of such a resolution is highly dependent on the choice of resolving agent and the crystallization conditions. rsc.orgresearchgate.net
Retention and Inversion of Configuration during Transformations
Chemical transformations involving the stereocenters of this compound can proceed with either retention or inversion of the original configuration. Understanding and controlling this stereochemical outcome is crucial.
Reactions at the α-carbon, such as substitution or deprotonation-reprotonation, can lead to racemization if a planar intermediate is formed. However, in many cases, the reaction proceeds through a mechanism that dictates a specific stereochemical outcome.
Transformations at the β-hydroxyl group can also proceed with a defined stereochemistry. For example, a reaction described in a patent for the synthesis of D-threonine involves treating N-benzoyl-D-allothreonine benzyl (B1604629) ester with thionyl chloride. This reaction proceeds with inversion of configuration at the β-carbon, leading to the formation of a (4R,5S)-dihydrooxazole derivative from a (2R, 3R)-starting material. google.com While the protecting groups and ester are different, this illustrates a type of transformation that could be applied to N-Phthaloyl-threonin-Methylester, where the stereochemistry at the β-carbon is inverted relative to the α-carbon. Such reactions are valuable for accessing different diastereomers that may not be readily available from the initial synthesis.
Another example of a transformation is the photochemistry of N-phthaloyl α-amino acid esters. Irradiation can lead to the formation of β,γ-unsaturated α-amino acids. capes.gov.br This reaction involves the abstraction of a γ-hydrogen atom and subsequent rearrangement, which alters the structure around the α-carbon. The stereochemical integrity of the α-center during such radical reactions would need to be carefully analyzed to determine if retention, inversion, or racemization has occurred.
Conformational Dynamics and Their Impact on Stereoselectivity in this compound Chemistry
The stereochemical outcome of reactions involving this compound is intrinsically linked to the conformational dynamics of the molecule. The preferred spatial arrangement of the substituents around the chiral centers dictates the accessibility of reagents to the reactive sites, thereby governing the stereoselectivity of the transformations. The interplay of steric and electronic effects, influenced by the phthaloyl protecting group, the methyl ester, and the inherent stereochemistry of the threonine backbone, creates a unique conformational landscape.
The bulky and planar N-phthaloyl group plays a crucial role in restricting the conformational freedom of the amino acid backbone. organic-chemistry.org This steric hindrance is a key factor in controlling the approach of incoming reagents. In peptide synthesis, for instance, the phthaloyl group is utilized to prevent racemization at the α-carbon. organic-chemistry.org The planar nature of the phthalimide (B116566) ring can lead to a preferred orientation of the substituents attached to the α-carbon, influencing the facial selectivity of reactions at this center.
The impact of conformational dynamics on stereoselectivity is evident in various asymmetric reactions. For example, in aldol (B89426) reactions involving chiral aldehydes or enolates derived from N-protected amino acids, the pre-organization of the reactants into a specific transition state geometry is paramount for high stereocontrol. The conformation of the this compound would dictate the orientation of the reacting partners, leading to the preferential formation of one diastereomer over the other.
Theoretical calculations, such as constructing a Potential Energy Surface (PES), are invaluable for understanding the relative energies of different conformers. auremn.org.br For related systems, these calculations have shown that the conformational equilibrium is often governed by a delicate balance of steric repulsion and stabilizing hyperconjugative interactions. It is plausible that for this compound, specific intramolecular interactions, such as hydrogen bonding between the side-chain hydroxyl group and the carbonyls of the phthaloyl or ester groups, could further stabilize certain conformations, thereby enhancing stereoselectivity.
In the context of using threonine derivatives in asymmetric synthesis, such as in biomimetic aldol condensations, the chelation of a metal to the amino acid derivative plays a key role in rigidifying the structure and achieving high enantiomeric excess. rsc.org The conformational preferences of this compound would influence how it coordinates with a metal catalyst, which in turn would direct the stereochemical course of the reaction.
While direct experimental data on the conformational dynamics of this compound is limited, the principles derived from related systems provide a strong foundation for understanding its behavior. The combination of the sterically demanding phthaloyl group and the inherent stereochemistry of the threonine moiety creates a conformationally biased system where the approach of reagents is highly controlled, leading to stereoselective reaction outcomes.
Interactive Data Table: Key Factors Influencing Conformational Dynamics and Stereoselectivity
| Factor | Description | Expected Impact on this compound |
| N-Phthaloyl Group | Bulky, planar protecting group for the amine. | Restricts rotation around the N-Cα bond, leading to a limited set of low-energy conformers. Influences facial selectivity at the α-carbon. |
| Threonine Backbone | Contains two chiral centers (α and β carbons). | The relative stereochemistry of the α-amino and β-hydroxyl groups pre-disposes the molecule to certain conformations. |
| Methyl Ester | Protects the carboxylic acid functionality. | Can influence the electronic environment and steric accessibility of the α-carbon and may participate in intramolecular interactions. |
| Side-Chain Hydroxyl Group | A key functional group on the β-carbon. | Can form intramolecular hydrogen bonds with the phthaloyl or ester carbonyls, further stabilizing specific conformers and influencing reactivity. |
| Solvent Effects | The polarity of the reaction medium. | Can alter the conformational equilibrium by stabilizing or destabilizing polar conformers. |
Spectroscopic and Computational Studies for Structural Elucidation and Conformational Analysis
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a primary tool for the detailed structural analysis of N-Phthaloyl-DL-threonin-Methylester in solution. It allows for the elucidation of connectivity, configuration, and conformational preferences.
Two-Dimensional NMR Techniques for Connectivity and Configuration (e.g., COSY, HMBC)
Two-dimensional (2D) NMR experiments are indispensable for unambiguously establishing the covalent framework of this compound. Correlation Spectroscopy (COSY) reveals proton-proton (¹H-¹H) scalar couplings, which helps in identifying adjacent protons. For instance, a cross-peak in the COSY spectrum between the α-proton and the β-proton of the threonine residue would confirm their connectivity.
Table 1: Expected Key 2D NMR Correlations for this compound
| Technique | Correlating Nuclei | Inferred Structural Information |
| COSY | α-H and β-H | Confirms the connectivity within the threonine backbone. |
| HMBC | Methyl ester ¹H and Ester ¹³C=O | Verifies the methyl ester functionality. |
| HMBC | α-¹H and Ester ¹³C=O | Links the amino acid backbone to the ester group. |
| HMBC | Phthaloyl ¹H and Phthalimide (B116566) ¹³C=O | Confirms the structure of the N-phthaloyl group. |
3J Coupling Constant Analysis for Conformational Assignment
The analysis of three-bond proton-proton coupling constants (³JHH) is a powerful method for determining the preferred conformation of the molecule in solution. ss-pub.org The magnitude of these coupling constants is related to the dihedral angle between the coupled protons, as described by the Karplus equation. For this compound, the key coupling constant is between the α-proton and the β-proton (³Jαβ).
Studies on similar threonine methyl esters have shown that the conformational equilibrium is influenced by steric and hyperconjugative effects, with hydrogen bonding playing a secondary role. ss-pub.org By measuring the ³Jαβ value from the ¹H NMR spectrum, the populations of the different staggered rotamers around the Cα-Cβ bond can be estimated, providing insight into the side-chain orientation.
Dynamic NMR Studies of Rotational Barriers
Dynamic NMR (DNMR) spectroscopy can be utilized to investigate the rotational energy barriers around specific bonds. In this compound, rotation around the bond connecting the phthalimide group to the nitrogen atom can be sterically hindered.
By recording NMR spectra at various temperatures, one can observe the coalescence of signals corresponding to different rotational conformers. At lower temperatures, distinct signals for each conformer might be visible, which then broaden and merge into a single averaged signal as the temperature increases and the rate of rotation becomes faster on the NMR timescale. Analysis of the coalescence temperature allows for the calculation of the free energy of activation (ΔG‡) for the rotational process, providing quantitative information about the molecule's flexibility.
Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is crucial for the identification of the functional groups within this compound.
Infrared (IR) Spectroscopy: The IR spectrum is expected to show strong absorption bands for the carbonyl groups of the phthalimide moiety (around 1770 cm⁻¹ and 1711 cm⁻¹) and the ester group (around 1740 cm⁻¹). mdpi.comekb.egresearchgate.net A broad band in the region of 3200-3500 cm⁻¹ would indicate the O-H stretching of the hydroxyl group in the threonine side chain. C-H stretching vibrations from the aliphatic and aromatic parts of the molecule are also anticipated. ekb.eg
Raman Spectroscopy: Raman spectroscopy offers complementary information. The aromatic rings of the phthaloyl group are expected to produce strong signals, which is useful for confirming this structural element. scispace.comspectroscopyonline.com Studies on amino acids have shown that vibrational bands can be assigned with the aid of density functional theory (DFT) calculations. scispace.comspectroscopyonline.com
Table 2: Expected Characteristic Vibrational Frequencies
| Functional Group | Vibrational Mode | Approximate Wavenumber (cm⁻¹) |
| Phthalimide C=O | Symmetric & Asymmetric Stretch | 1770 & 1711 |
| Ester C=O | Stretch | 1740 |
| Hydroxyl O-H | Stretch | 3200-3500 |
| Aromatic C-H | Stretch | >3000 |
| Aliphatic C-H | Stretch | <3000 |
| C-N Stretch | Stretch | ~1460 |
Mass Spectrometry for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is employed to determine the molecular weight and to deduce structural details from the fragmentation patterns of this compound. High-resolution mass spectrometry (HRMS) can provide the exact mass, which helps in confirming the molecular formula.
The fragmentation of N-phthaloyl derivatives and esters follows predictable pathways. researchgate.netlibretexts.org For this compound, characteristic fragmentation would likely involve the loss of the methoxy (B1213986) group (-OCH₃) or the entire methoxycarbonyl group (-COOCH₃) from the ester. libretexts.org The phthalimide portion of the molecule is relatively stable and is expected to produce a prominent fragment ion. Studies on phthalate (B1215562) metabolites have identified characteristic fragment ions at m/z 147 and 121, corresponding to deprotonated o-phthalic anhydride (B1165640) and deprotonated benzoate, respectively, which could also be expected in the fragmentation of the title compound under certain conditions. nih.govnih.gov
X-ray Crystallography for Solid-State Structure Determination
In such a crystal structure, one would expect to observe the planar geometry of the phthalimide group. The packing of the molecules in the crystal lattice would likely be stabilized by intermolecular interactions, such as hydrogen bonding involving the hydroxyl group of the threonine residue and potentially offset π-π stacking interactions between the aromatic phthaloyl rings of adjacent molecules. mdpi.com The solid-state conformation would serve as a crucial reference for comparison with the solution-state conformations determined by NMR.
Computational Chemistry and Molecular Modeling
Density Functional Theory (DFT) Calculations for Geometry Optimization and Electronic Structure
Density Functional Theory (DFT) is a robust computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely employed in chemistry and materials science to predict molecular geometries, vibrational frequencies, and electronic properties with a favorable balance of accuracy and computational cost.
For a molecule like this compound, DFT calculations would begin with a geometry optimization. This process systematically alters the atomic coordinates to find the lowest energy arrangement, corresponding to the most stable three-dimensional structure of the molecule. The optimization is typically performed using a specific functional (e.g., B3LYP) and a basis set (e.g., 6-311++G(d,p)) that defines the mathematical functions used to describe the electronic orbitals.
Upon reaching the optimized geometry, a wealth of information about the molecule's electronic structure can be extracted. Key parameters that would be determined for this compound include:
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity. The energy of the HOMO relates to its electron-donating ability, while the LUMO energy indicates its electron-accepting tendency. The HOMO-LUMO energy gap is an indicator of molecular stability.
Molecular Electrostatic Potential (MEP): An MEP map provides a visual representation of the charge distribution on the molecule's surface. It helps to identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which are key to predicting how the molecule will interact with other chemical species.
Mulliken Atomic Charges: This analysis partitions the total molecular charge among the individual atoms, providing insight into the polarity of bonds and the reactivity of different atomic sites.
Natural Bond Orbital (NBO) Analysis: NBO analysis provides a detailed picture of the bonding and electronic interactions within the molecule, including hyperconjugative interactions that contribute to its stability.
While no specific DFT data for this compound was found, the following table illustrates the type of data that would be generated from such a study.
Table 1: Hypothetical DFT-Calculated Electronic Properties of this compound
| Parameter | Hypothetical Value | Description |
|---|---|---|
| HOMO Energy | -7.2 eV | Energy of the Highest Occupied Molecular Orbital |
| LUMO Energy | -1.5 eV | Energy of the Lowest Unoccupied Molecular Orbital |
| HOMO-LUMO Gap | 5.7 eV | Indicator of chemical reactivity and stability |
Conformational Energy Landscape Analysis
The presence of rotatable single bonds in this compound means that it can exist in various three-dimensional arrangements, or conformations. Conformational energy landscape analysis is a computational technique used to explore these different conformations and their relative energies.
This analysis typically involves systematically rotating key dihedral angles within the molecule and calculating the potential energy at each step. The resulting data can be plotted to create a potential energy surface, which reveals the low-energy (stable) conformations and the energy barriers that separate them. Understanding the conformational landscape is critical for predicting the most likely shapes the molecule will adopt in different environments, which in turn influences its physical properties and biological activity.
For this compound, key dihedral angles for analysis would include those around the Cα-Cβ bond of the threonine residue and the bonds connecting the amino acid to the phthaloyl group and the methyl ester. The analysis would identify the most stable conformers and the energetic cost of transitioning between them.
Table 2: Hypothetical Relative Energies of this compound Conformers
| Conformer | Dihedral Angle (Cα-Cβ) | Relative Energy (kcal/mol) |
|---|---|---|
| 1 | 60° | 0.0 |
| 2 | 180° | 1.2 |
Transition State Modeling for Reaction Mechanisms
Transition state modeling is a computational approach used to elucidate the mechanisms of chemical reactions by identifying the high-energy transition state that connects reactants and products. The transition state is a fleeting, unstable structure that represents the energy maximum along the reaction coordinate. By characterizing the geometry and energy of the transition state, chemists can gain a deeper understanding of reaction rates and pathways.
For a molecule like this compound, transition state modeling could be used to study various reactions, such as its synthesis, hydrolysis, or enzymatic modification. For example, in a study of its hydrolysis, computational methods could be used to model the approach of a water molecule, the formation of a tetrahedral intermediate, and the subsequent breaking of the ester bond. The calculations would provide the activation energy for the reaction, which is a key determinant of its rate. Quantum mechanical cluster models can be employed to investigate the energetic profiles of such transformations.
Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts)
Computational methods can be used to predict various spectroscopic parameters, including NMR chemical shifts. These predictions can be invaluable for interpreting experimental spectra and for confirming the structure of a synthesized compound.
The prediction of NMR chemical shifts for this compound would typically be performed using DFT, often with specialized functionals and basis sets optimized for this purpose. The calculation is performed on the optimized geometry of the molecule. The predicted chemical shifts for ¹H, ¹³C, and ¹⁵N nuclei can then be compared to experimental data. Discrepancies between predicted and experimental shifts can sometimes reveal subtle structural features or dynamic processes that are not immediately obvious from the experimental data alone.
Table 3: Hypothetical Predicted vs. Experimental ¹³C NMR Chemical Shifts for this compound
| Carbon Atom | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |
|---|---|---|
| Carbonyl (Phthaloyl) | 168.5 | 167.9 |
| Carbonyl (Ester) | 171.2 | 170.8 |
| Cα | 58.9 | 58.5 |
| Cβ | 67.3 | 66.9 |
Applications of N Phthaloyl Dl Threonin Methylester As a Building Block in Complex Organic Synthesis
Role in Peptide Synthesis
The synthesis of peptides requires a precise and controlled step-by-step assembly of amino acids. This process necessitates the use of protecting groups to prevent unwanted side reactions. N-Phthaloyl-DL-threonin-methylester is an example of a protected amino acid derivative designed for this purpose, with the phthaloyl group shielding the α-amino group and the methyl ester protecting the C-terminus.
In peptide synthesis, the phthaloyl group serves as a robust N-α-protecting group for amino acids. The chemical structure of this compound features the threonine backbone with its amino group incorporated into a phthalimide (B116566) ring system. This protection is crucial as it prevents the nucleophilic amino group from engaging in undesired reactions during the activation and coupling of the carboxyl group. nih.gov This allows for the sequential and controlled addition of amino acid units to a growing peptide chain. nih.gov
The phthaloyl group is stable under a variety of reaction conditions, yet it can be removed when desired to expose the free amino group for the next coupling step. This combination of stability and selective deprotection is a key requirement for any protecting group in multistep synthesis.
This compound is amenable to both solid-phase and solution-phase peptide synthesis strategies, largely due to its dual-protection scheme.
Solution-Phase Peptide Synthesis (SPPS): Also known as liquid-phase peptide synthesis, this classical approach involves the coupling of amino acids in a suitable solvent. americanpeptidesociety.orgslideshare.netyoutube.com The use of this compound is well-suited for this method. The methyl ester at the C-terminus protects the carboxylic acid from participating in the coupling reaction. The general strategy involves activating the C-terminal methyl ester of one amino acid derivative and reacting it with the deprotected N-terminus of another. americanpeptidesociety.org After the formation of the peptide bond, one of the protecting groups (either the N-terminal phthaloyl group or the C-terminal ester of the growing chain) is selectively removed to allow for the next amino acid to be added. youtube.com While effective, solution-phase synthesis can be time-consuming due to the need for purification of the intermediate peptide at each step. nih.gov
Solid-Phase Peptide Synthesis (SPPS): In SPPS, the C-terminal amino acid of the desired peptide is first anchored to an insoluble polymer resin. peptide.com The peptide chain is then assembled in a stepwise manner by adding N-α-protected amino acids. While less common for C-terminal esters, this compound could potentially be used in SPPS. More commonly, an N-α-protected amino acid with a free carboxylic acid is coupled to the resin-bound N-terminus of the growing peptide chain. peptide.com The use of a pre-formed methyl ester, as in this compound, would require a different anchoring strategy, for instance, through the side-chain hydroxyl group of threonine, although this is less conventional. The primary advantage of SPPS is the simplification of the purification process, as excess reagents and byproducts can be removed by simple filtration and washing of the resin. proteogenix.science
Table 1: Comparison of Peptide Synthesis Strategies
| Feature | Solution-Phase Peptide Synthesis | Solid-Phase Peptide Synthesis |
|---|---|---|
| Reaction Medium | Homogeneous solution | Heterogeneous (solid resin in liquid) |
| Purification | Required after each coupling step | Performed at the end of the synthesis |
| Scalability | More amenable to large-scale synthesis | Typically used for smaller to medium scales |
| Automation | Less commonly automated | Readily automated |
The synthesis of glycopeptides, which are peptides containing covalently linked carbohydrate moieties, presents a unique set of challenges. rsc.org These challenges are particularly relevant when incorporating glycosylated threonine residues.
A primary difficulty in glycopeptide synthesis is the steric hindrance imposed by the bulky carbohydrate group, which can significantly slow down the coupling reaction and lead to incomplete conversions. researchgate.net Furthermore, the glycosidic bond linking the sugar to the amino acid can be sensitive to the reaction conditions used during peptide synthesis, especially the acidic conditions often employed for deprotection in SPPS. nih.gov
When dealing with threonine-containing glycopeptides, specific issues can arise. The proximity of the glycosylation site on the threonine side-chain to the peptide backbone can exacerbate steric hindrance during coupling. rsc.org Additionally, side reactions such as deletion of the threonine residue during synthesis have been observed, particularly in sequences prone to aggregation. rsc.org
To overcome these challenges, several strategies have been developed:
Optimized Coupling Reagents: The use of highly efficient coupling reagents, such as HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) and HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), can help to drive the coupling reactions to completion despite steric hindrance. uci.edu
Building Block Approach: A common strategy is the "building block" approach, where the glycosylated amino acid is prepared and purified separately before being incorporated into the peptide chain. rsc.org This avoids exposing the sensitive glycosidic linkage to multiple reaction steps on the solid support.
Post-Assembly Glycosylation: An alternative is to introduce the carbohydrate after the peptide has been assembled. This can circumvent issues of steric hindrance during peptide chain elongation. rsc.org
Precursor for Modified Amino Acids and Peptides
The chemical structure of this compound makes it a useful starting material for the synthesis of various modified amino acids and peptides, including dehydroamino acids and those containing non-canonical residues.
This compound can serve as a precursor for the synthesis of α,β-dehydrobutyrine, a type of dehydroamino acid. wikipedia.org Dehydroamino acids are characterized by a carbon-carbon double bond in their side chain and are found in a number of naturally occurring, biologically active peptides. wikipedia.org
The synthesis of dehydrobutyrine from a threonine derivative involves a β-elimination reaction, where the hydroxyl group on the β-carbon and the hydrogen on the α-carbon are removed to form a double bond. nih.govresearchgate.net Having the amino and carboxyl groups protected, as they are in this compound, is crucial for the success of this transformation. The elimination can be promoted by treating the protected threonine derivative with a suitable base. nih.gov The resulting dehydrobutyrine residue can then be incorporated into peptides, imparting unique conformational constraints and potential biological activities. nih.gov
Beyond dehydroamino acids, this compound can be a starting point for creating other non-canonical amino acids (ncAAs). nih.govencyclopedia.pub Non-canonical amino acids are those not found among the 22 proteinogenic amino acids and are of great interest for modifying the properties of peptides and proteins. nih.gov
The threonine side chain, with its secondary hydroxyl group, offers a reactive handle for chemical modification. For instance, the hydroxyl group can be derivatized or replaced to introduce new functional groups. While direct examples starting from this compound are specific, the general principle of using protected amino acids as scaffolds for synthesizing ncAAs is a well-established strategy in medicinal chemistry and chemical biology. nih.gov The ability to selectively modify the side chain while the backbone termini are protected allows for the synthesis of a diverse range of novel amino acid building blocks.
Construction of Cyclic Peptide Scaffolds
This compound can be considered a potential building block in the synthesis of cyclic peptides. The phthaloyl protecting group on the amino acid is stable under various reaction conditions, making it suitable for the stepwise assembly of peptide chains. In the construction of cyclic peptides, protected amino acids are sequentially coupled to form a linear precursor. The N-phthaloyl group prevents the amine from reacting out of turn during these coupling steps.
Once the linear peptide is assembled, the terminal ends are joined to form the cyclic structure. The phthaloyl group can then be removed to reveal the free amine if further modification is required. While specific examples detailing the use of this compound in the construction of cyclic peptides are not prevalent in readily available literature, the general principles of peptide synthesis support its utility in this context. The presence of both a protected amine and a methyl ester allows for versatile strategies in designing and synthesizing complex cyclic peptide frameworks.
Intermediate in Natural Product Synthesis
N-protected amino acids, including phthaloyl derivatives, are valuable intermediates in the total synthesis of natural products. nih.gov These building blocks are often incorporated into the target molecule to introduce specific stereochemistry and functionality. The phthaloyl group provides robust protection of the amino functionality while other parts of the molecule undergo transformation.
While direct and specific examples of the use of this compound as an intermediate in the synthesis of a named natural product are not extensively documented in public sources, its structural motifs are present in various biologically active molecules. The threonine backbone is a common feature in many natural products, and the ability to introduce it in a protected form is a key synthetic strategy. For instance, threonine derivatives are key components in cytotoxic marine peptides. chemicalbook.com The use of this compound would allow for the introduction of the threonine unit, which could then be further elaborated to achieve the final natural product structure.
Chiral Pool Reagent for Asymmetric Synthesis of Complex Molecules
Amino acids are fundamental chiral pool reagents in asymmetric synthesis, providing a readily available source of stereocenters for the construction of complex chiral molecules. researchgate.net Threonine, having two stereocenters, is a particularly useful chiral building block. The phthaloyl protection of the amino group in this compound allows for the selective reaction at other sites of the molecule.
The use of racemic DL-threonine derivatives like this compound in asymmetric synthesis would typically involve a resolution step to separate the enantiomers or a stereoselective reaction that favors one enantiomer over the other. Although specific applications of this compound as a chiral pool reagent are not widely reported, the general strategy of using protected amino acids for this purpose is well-established. For example, derivatives of threonine have been used in the asymmetric synthesis of other amino acids and complex molecules. echemi.com The phthaloyl group can influence the stereochemical outcome of reactions at adjacent centers, making it a potentially useful tool in controlling the stereochemistry of a synthetic route.
Compound Data
| Property | Value | Source |
| Compound Name | This compound | N/A |
| CAS Number | 39739-08-7 | |
| Molecular Formula | C13H13NO5 | |
| Molecular Weight | 263.25 g/mol | |
| Physical Description | Data not available in public sources | N/A |
| Melting Point | Data not available in public sources | N/A |
| Boiling Point | Data not available in public sources | N/A |
| Solubility | Data not available in public sources | N/A |
Spectroscopic Data
| Technique | Data | Source |
| ¹H NMR | Data not available in public sources | N/A |
| ¹³C NMR | Data not available in public sources | N/A |
| Infrared (IR) | Data not available in public sources | N/A |
| Mass Spectrometry (MS) | Data not available in public sources | N/A |
Future Research Directions and Perspectives
Development of More Efficient and Sustainable Synthetic Routes
The synthesis of N-phthaloyl amino acids and their esters is a mature field, yet there is considerable room for improvement in efficiency and sustainability. Traditional methods often involve reacting phthalic anhydride (B1165640) with the amino acid at high temperatures, which can lead to racemization. ekb.eg While effective, this approach is not ideal for producing optically pure materials.
Future efforts will likely concentrate on milder, racemization-free synthetic pathways. One promising direction is the use of N-carbethoxyphthalimide in aqueous solutions at room temperature, which is environmentally benign. ekb.eg Another approach involves using o-methoxycarbonylbenzoyl chloride in anhydrous media, which has been shown to produce N-phthaloyl amino acids in high yields without racemization. researchgate.net The development of catalytic methods that can achieve the N-phthaloylation under even milder conditions would represent a significant step forward.
| Method | Reagents | Conditions | Advantages | Disadvantages | Reference |
|---|---|---|---|---|---|
| Traditional Thermal Method | Phthalic Anhydride, Amino Acid | High Temperature (>140°C) | Inexpensive, readily available reagents | Risk of racemization, high energy consumption | ekb.eg |
| Nefkens Method (Modified) | N-(ethoxycarbonyl)phthalimide, Amino Acid Salt | Room temperature in aqueous solution/ethyl acetate | Mild conditions, optically pure products | Formation of by-products, may require further steps | researchgate.net |
| Anhydrous Acylation | o-Methoxycarbonylbenzoyl Chloride, Amino Acid Ester | Anhydrous media | High yields, racemization-free | Requires anhydrous conditions, potentially more expensive reagent | researchgate.net |
Exploration of Novel Reactivity and Mechanistic Pathways
The phthaloyl group is not merely a protecting group; it actively participates in and influences the reactivity of the molecule. Research into the photochemistry of N-phthaloyl α-amino acid esters has revealed fascinating transformations, including isomerization, ring expansion, and cyclization, depending on the structure of the amino acid side chain. capes.gov.brcapes.gov.br For instance, irradiation can lead to the formation of β,γ-unsaturated α-amino acids, which are of interest as potential enzyme inhibitors. capes.gov.br
Future investigations could explore the reactivity of N-Phthaloyl-DL-threonine methyl ester under various photochemical or electrochemical conditions to uncover new synthetic pathways. The hydroxyl group on the threonine side chain offers an additional site for reactivity, potentially leading to complex polycyclic structures through intramolecular reactions. Mechanistic studies, combining experimental data with computational modeling, will be crucial to understanding and controlling these novel transformations.
| Reaction Type | Description | Potential Product Class | Reference |
|---|---|---|---|
| Photochemical Isomerization | Migration of the double bond upon UV irradiation. | β,γ-Unsaturated α-amino acids | capes.gov.brcapes.gov.br |
| Photochemical Ring Expansion | Expansion of the phthalimide (B116566) ring system. | Benzazepinedione esters | capes.gov.br |
| Photochemical Cyclization | Intramolecular cyclization involving the amino acid side chain. | Polycyclic lactams | capes.gov.br |
| Aza-Wittig/Cyclisation | Reaction with azides to form N-substituted isoindolinones. | N-substituted isoindolinones | rsc.org |
Advanced Stereochemical Control in Derivatization and Application
Threonine possesses two chiral centers, meaning N-Phthaloyl-DL-threonine methyl ester exists as a mixture of stereoisomers (specifically, (2S, 3R), (2R, 3S), (2S, 3S), and (2R, 3R) configurations). nih.gov Controlling the stereochemistry during synthesis and subsequent reactions is a significant challenge but also a major opportunity. Research has shown that the stereochemistry can dramatically influence the physical properties of derivatives, such as the characteristics of monolayers at the air-water interface. nih.gov
Future work must focus on developing highly diastereoselective reactions. This could involve the use of chiral catalysts or auxiliaries to favor the formation of a single stereoisomer. For example, photochemical reactions have been shown to proceed with high diastereoselectivity and retention of configuration at the α-carbon for some N-phthaloyl amino acid esters. capes.gov.br Applying these principles to the threonine derivative could allow for the selective synthesis of unique stereoisomers, each with potentially distinct biological activities or material properties.
Integration with Flow Chemistry and Automated Synthesis
The transition from batch to continuous flow processing offers numerous advantages for chemical synthesis, including enhanced safety, improved reproducibility, better scalability, and the ability to rapidly screen reaction conditions. The synthesis of N-Phthaloyl-DL-threonine methyl ester and its derivatives is well-suited for this technology.
Future research should aim to develop robust flow chemistry protocols for the N-phthaloylation of threonine methyl ester and its subsequent transformations. An automated synthesis platform could integrate reaction, workup, and purification steps, enabling the rapid generation of a library of derivatives for screening. This high-throughput approach would accelerate the discovery of new compounds with desirable properties.
Computational Design of New N-Phthaloyl Derivatives with Enhanced Properties
Computational chemistry and machine learning are becoming indispensable tools in modern drug discovery and materials science. mdpi.com These approaches can be leveraged to design novel N-phthaloyl derivatives of threonine with tailored properties. By modeling the interaction of these derivatives with biological targets or by predicting their physical properties, researchers can prioritize the synthesis of the most promising candidates.
For example, structure-based design could be used to create derivatives that act as specific enzyme inhibitors or that modulate protein-protein interactions. mdpi.comnih.gov Quantitative structure-property relationship (QSPR) models could predict the stability, solubility, or reactivity of new compounds, guiding synthetic efforts toward molecules with enhanced performance characteristics for applications in materials science or medicinal chemistry.
| Computational Approach | Objective | Potential Outcome | Reference |
|---|---|---|---|
| Structure-Based Design | Design derivatives to fit a specific biological target (e.g., enzyme active site). | Potent and selective inhibitors or modulators. | mdpi.com |
| Machine Learning Models | Predict the effects of structural modifications on properties like binding affinity or stability. | Guided selection of candidates for experimental validation. | mdpi.com |
| Molecular Dynamics Simulations | Understand the conformational preferences and stability of derivatives. | Design of molecules with specific secondary structures or enhanced proteolytic resistance. | nih.gov |
Broadening Synthetic Applications beyond Peptide Chemistry
While N-protected amino acids are staples of peptide synthesis, their utility extends far beyond this field. researchgate.net N-phthaloyl amino acid derivatives have been identified as having potential anti-inflammatory, antibacterial, and even antiepileptic properties. ekb.eg They also serve as valuable chiral intermediates in the synthesis of complex natural products, such as alkaloids. ekb.eg
Future research should systematically explore the application of N-Phthaloyl-DL-threonine methyl ester as a precursor for a diverse range of chemical entities. Its inherent chirality and multiple functional groups make it an attractive starting material for the synthesis of non-canonical amino acids, peptidomimetics, and heterocyclic compounds. nih.govnih.gov By viewing this compound not just as a protected amino acid but as a versatile chiral building block, new avenues for discovery in medicinal chemistry and organic synthesis can be opened.
Q & A
Q. What are the key considerations for optimizing the synthesis of N-Phthaloyl-DL-threonin-Methylester in laboratory settings?
Methodological Answer: Synthesis optimization requires careful selection of reaction conditions (e.g., solvent polarity, temperature, and catalysts). For example, using anhydrous solvents like dichloromethane () under inert atmospheres minimizes hydrolysis. Purification via column chromatography with silica gel ( ) ensures removal of unreacted phthaloyl groups and byproducts. Monitoring reaction progress using thin-layer chromatography (TLC) or nuclear magnetic resonance (NMR) spectroscopy is critical to confirm esterification and resolve stereoisomers (DL-configuration) .
Q. How can researchers characterize the purity and structural integrity of this compound?
Methodological Answer: Combine multiple analytical techniques:
- High-Performance Liquid Chromatography (HPLC) with UV detection to quantify purity (≥95% as per industry standards; ).
- Fourier-Transform Infrared Spectroscopy (FTIR) to confirm ester (C=O) and amide (N-H) functional groups.
- Mass Spectrometry (MS) for molecular weight verification (e.g., comparing observed vs. theoretical m/z values; ).
- X-ray Crystallography for resolving stereochemical ambiguities in the DL-form .
Q. What are the recommended storage conditions to prevent degradation of this compound?
Methodological Answer: Store in airtight containers under inert gas (e.g., argon) at –20°C to minimize oxidation and hydrolysis. Use desiccants like silica gel to mitigate moisture absorption, which can destabilize the ester bond ( , Module 8). Stability studies under accelerated conditions (e.g., 40°C/75% RH for 1 month) can empirically determine shelf-life .
Advanced Research Questions
Q. How does the stability of this compound vary under extreme pH or enzymatic conditions?
Methodological Answer: Design stability assays using:
- pH-Variation Tests : Incubate the compound in buffers (pH 2–12) and analyze degradation products via LC-MS. Phthaloyl groups are sensitive to alkaline hydrolysis, requiring pH <8 for stability ( , Module 10).
- Enzymatic Studies : Use esterases or proteases (e.g., porcine liver esterase) to simulate metabolic breakdown. Monitor reaction kinetics with UV-Vis spectroscopy at 260 nm (, preclinical guidelines) .
Q. What experimental strategies can resolve contradictions in reported bioactivity data for this compound?
Methodological Answer: Discrepancies often arise from impurity profiles or assay conditions.
- Impurity Profiling : Use HPLC coupled with charged aerosol detection (CAD) to identify trace contaminants (e.g., free threonine or phthalic acid; ).
- Dose-Response Replication : Conduct dose-ranging studies (0.1–100 µM) across multiple cell lines (e.g., HEK293 vs. HepG2) to assess reproducibility. Include positive controls (e.g., known enzyme inhibitors) to validate assay sensitivity (, NIH reporting standards) .
Q. How can researchers model the interactions of this compound with biological targets in silico?
Methodological Answer: Combine computational approaches:
- Molecular Docking : Use software like AutoDock Vina to predict binding affinities to target proteins (e.g., proteases or transporters).
- Molecular Dynamics (MD) Simulations : Simulate ligand-protein interactions over 100 ns to assess conformational stability.
- QSAR Modeling : Corrogate experimental IC₅₀ values with descriptors (e.g., logP, polar surface area) from ’s physicochemical data .
Q. What are the challenges in scaling up synthetic protocols while maintaining enantiomeric purity?
Methodological Answer: Scaling introduces risks of racemization. Mitigate by:
- Low-Temperature Reactions : Conduct esterification below 0°C to reduce thermal energy-driven racemization.
- Chiral Stationary Phases : Use preparative HPLC with chiral columns (e.g., amylose-based) for large-scale purification.
- In-line Monitoring : Implement process analytical technology (PAT) like Raman spectroscopy for real-time enantiomer tracking ( , Module 9) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
